benzyl 3-(phenylsulfamoyl)azetidine-1-carboxylate

Medicinal Chemistry Synthetic Methodology Building Blocks

Benzyl 3-(phenylsulfamoyl)azetidine-1-carboxylate (CAS 1461713-83-6) is a synthetic, protected azetidine derivative incorporating a phenylsulfamoyl substituent at the 3-position and a benzyl carbamate (Cbz) protecting group on the ring nitrogen. It belongs to the class of N-protected azetidine-3-sulfonamide intermediates, which are valued in medicinal chemistry as constrained scaffolds for the development of receptor modulators, enzyme inhibitors, and other pharmacologically active molecules.

Molecular Formula C17H18N2O4S
Molecular Weight 346.4 g/mol
CAS No. 1461713-83-6
Cat. No. B6617914
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Namebenzyl 3-(phenylsulfamoyl)azetidine-1-carboxylate
CAS1461713-83-6
Molecular FormulaC17H18N2O4S
Molecular Weight346.4 g/mol
Structural Identifiers
SMILESC1C(CN1C(=O)OCC2=CC=CC=C2)S(=O)(=O)NC3=CC=CC=C3
InChIInChI=1S/C17H18N2O4S/c20-17(23-13-14-7-3-1-4-8-14)19-11-16(12-19)24(21,22)18-15-9-5-2-6-10-15/h1-10,16,18H,11-13H2
InChIKeyADERCSKVGXEMKK-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Benzyl 3-(phenylsulfamoyl)azetidine-1-carboxylate (CAS 1461713-83-6): A Protected Azetidine Sulfamoyl Building Block for Medicinal Chemistry


Benzyl 3-(phenylsulfamoyl)azetidine-1-carboxylate (CAS 1461713-83-6) is a synthetic, protected azetidine derivative incorporating a phenylsulfamoyl substituent at the 3-position and a benzyl carbamate (Cbz) protecting group on the ring nitrogen . It belongs to the class of N-protected azetidine-3-sulfonamide intermediates, which are valued in medicinal chemistry as constrained scaffolds for the development of receptor modulators, enzyme inhibitors, and other pharmacologically active molecules [1]. The compound is characterized by its molecular formula C17H18N2O4S and molecular weight of 346.40 g/mol .

Why Benzyl 3-(phenylsulfamoyl)azetidine-1-carboxylate (CAS 1461713-83-6) Cannot Be Simply Replaced by Unprotected or Alternate N-Protected Azetidine-3-sulfonamides


Attempts to substitute this compound with structurally similar azetidine-3-sulfonamide derivatives without rigorous comparative evaluation are scientifically unsound due to the profound impact of the specific N-protecting group (benzyl carbamate, Cbz) and the phenylsulfamoyl N-substituent on both synthetic compatibility and downstream biological activity. The Cbz group offers a distinct orthogonal deprotection profile (hydrogenolysis) compared to, for example, the acid-labile tert-butyl carbamate (Boc) group, which dictates the sequence and conditions of multi-step syntheses [1]. Furthermore, the N-phenyl substituent on the sulfamoyl moiety is a critical determinant of lipophilicity, hydrogen-bonding capacity, and target engagement, as demonstrated by structure-activity relationship (SAR) studies in related phenylsulfamoyl series [2]. Generic substitution with an unprotected azetidine, a Boc-protected analog (e.g., tert-butyl 3-sulfamoylazetidine-1-carboxylate), or a non-phenyl sulfamoyl derivative would alter reaction trajectories and is highly likely to yield a different final compound or an inactive one, necessitating re-optimization of synthetic routes and biological assays.

Quantitative Differentiation Guide for Benzyl 3-(phenylsulfamoyl)azetidine-1-carboxylate (CAS 1461713-83-6) Procurement


Synthetic Accessibility and Intermediate Utility: Comparative Molecular Complexity

This compound provides a more direct synthetic route to complex azetidine derivatives compared to starting from simpler, unadorned azetidine precursors. The presence of both the N-Cbz protecting group and the pre-installed phenylsulfamoyl moiety on the azetidine ring significantly reduces the number of synthetic steps required to reach advanced intermediates . For instance, synthesizing a similar 1,3-disubstituted azetidine from azetidine-3-sulfonamide (CAS 1542590-74-8) would require separate N-protection and N-phenylation steps, adding at least two synthetic operations and lowering overall yield . While direct comparative yield data for this specific compound is not available, class-level inference from azetidine synthesis indicates that the use of a pre-functionalized building block can improve overall sequence efficiency by 20-40% in step count compared to a linear synthesis from a less functionalized core [1].

Medicinal Chemistry Synthetic Methodology Building Blocks

Lipophilicity-Driven SAR Differentiation: Comparative cLogP Analysis

The N-phenyl group on the sulfamoyl moiety confers a distinct lipophilicity profile compared to unsubstituted sulfamoyl analogs, which is a critical parameter for membrane permeability and target engagement [1]. The calculated partition coefficient (cLogP) for benzyl 3-(phenylsulfamoyl)azetidine-1-carboxylate is significantly higher than that of benzyl 3-sulfamoylazetidine-1-carboxylate (CAS 1375474-09-1) [2]. This difference in lipophilicity directly impacts the compound's suitability for CNS drug discovery programs where crossing the blood-brain barrier is required, versus peripheral target applications [3].

Drug Discovery Pharmacokinetics Structure-Activity Relationship (SAR)

Orthogonal Deprotection Compatibility: Cbz vs. Boc in Multi-Step Synthesis

The benzyl carbamate (Cbz) protecting group on the azetidine nitrogen provides a distinct deprotection profile (hydrogenolysis) that is orthogonal to the acid-labile tert-butyl carbamate (Boc) group commonly used in related intermediates [1]. This orthogonality is critical in complex molecule synthesis where multiple protecting groups must be removed selectively in a specific sequence [2]. While tert-butyl 3-sulfamoylazetidine-1-carboxylate (CAS 1909335-86-9) is a popular alternative, its Boc group would be cleaved prematurely under acidic conditions that the Cbz group of this compound can withstand, enabling a different order of synthetic transformations .

Synthetic Strategy Protecting Groups Process Chemistry

Potential PPARα Agonist Activity: Class-Based Inference from Phenylsulfamoyl Scaffolds

Compounds containing a phenylsulfamoyl moiety, such as the one present in this building block, have been extensively characterized as peroxisome proliferator-activated receptor alpha (PPARα) agonists [1]. Patents describing substituted heteroaryl- and phenylsulfamoyl compounds demonstrate their utility in elevating high-density lipoprotein (HDL) cholesterol and lowering triglycerides [2]. While specific biological data for benzyl 3-(phenylsulfamoyl)azetidine-1-carboxylate is not publicly available, its incorporation of the privileged phenylsulfamoyl pharmacophore suggests it can serve as a direct precursor to potential PPARα modulators, unlike analogs lacking this group (e.g., simple alkyl sulfamoyl derivatives) which would be expected to have a different, or no, activity profile on this target .

Metabolic Disease Nuclear Receptor Pharmacology

Azetidine Ring Constraint: Enhanced Conformational Rigidity for Target Binding

The inherent ring strain of the azetidine core (~113 kJ/mol) [1] imposes a more restricted conformational space compared to larger, more flexible saturated N-heterocycles like pyrrolidine or piperidine [2]. This conformational constraint can translate into enhanced binding affinity and selectivity for biological targets by pre-organizing the molecule into its bioactive conformation and reducing the entropic penalty upon binding [3]. While this is a class-level property of all azetidines, it represents a key differentiator when comparing this compound to analogous pyrrolidine or piperidine sulfonamide building blocks, which would exhibit greater conformational flexibility and potentially lower target affinity.

Conformational Analysis Scaffold Design Ligand Efficiency

Optimal Research and Procurement Scenarios for Benzyl 3-(phenylsulfamoyl)azetidine-1-carboxylate (CAS 1461713-83-6)


Synthesis of Sphingosine-1-Phosphate (S1P) Receptor Modulator Candidates

This compound serves as a key advanced intermediate in the synthesis of novel benzyl azetidine derivatives being explored as S1P receptor modulators [1]. The pre-installed Cbz and phenylsulfamoyl groups on the azetidine core allow medicinal chemists to rapidly diversify the molecule at the 3-position and the N-terminus, accelerating structure-activity relationship (SAR) campaigns for autoimmune and inflammatory disease targets.

Development of PPARα Agonists for Metabolic Disorders

Given the established role of phenylsulfamoyl compounds as PPARα agonists [2], this building block is ideally suited for the construction of focused libraries aimed at discovering new treatments for atherosclerosis, dyslipidemia, and metabolic syndrome. Its procurement eliminates the need for multi-step installation of the phenylsulfamoyl group, enabling faster hit-to-lead progression in drug discovery projects targeting nuclear receptors.

Assembly of Constrained Azetidine-Based Fragment Libraries

The azetidine ring's inherent conformational rigidity [3] makes it a privileged scaffold in fragment-based drug discovery (FBDD). This compound, with its orthogonal Cbz protecting group and the hydrogen-bonding-capable phenylsulfamoyl moiety, is an excellent reagent for generating structurally diverse, three-dimensional fragments for screening against a wide range of protein targets, including kinases, proteases, and GPCRs.

Process Chemistry Route Scouting for APIs Containing Azetidine Cores

For process chemists developing scalable routes to active pharmaceutical ingredients (APIs) containing an azetidine motif, this compound offers a strategic advantage. The Cbz protecting group provides an alternative to the more common Boc group [4], allowing for a different sequence of deprotection steps that may be more compatible with sensitive functional groups in a complex API synthesis, thereby improving overall process robustness and yield.

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